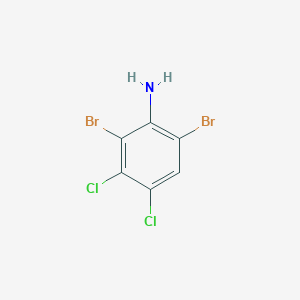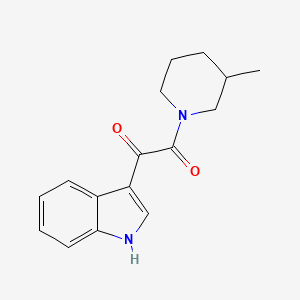
1,1'-Dihexyl-4,4'-bipyridinium diiodide
概要
説明
1,1’-Dihexyl-4,4’-bipyridinium diiodide is a bipyridinium compound, commonly known as a viologen. Viologens are a class of compounds that are widely studied for their electrochemical properties. The compound consists of two pyridinium rings connected by a single bond, with hexyl groups attached to the nitrogen atoms and iodide ions as counterions. This structure imparts unique redox properties to the compound, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Dihexyl-4,4’-bipyridinium diiodide can be synthesized through a quaternization reaction. The process involves reacting 4,4’-bipyridine with hexyl iodide in an appropriate solvent, such as acetonitrile or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4,4’-bipyridine+2hexyl iodide→1,1’-Dihexyl-4,4’-bipyridinium diiodide
Industrial Production Methods: Industrial production of 1,1’-Dihexyl-4,4’-bipyridinium diiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or column chromatography to remove any impurities.
化学反応の分析
Types of Reactions: 1,1’-Dihexyl-4,4’-bipyridinium diiodide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its radical cation and neutral forms. This reduction is typically carried out electrochemically or using chemical reducing agents such as sodium dithionite.
Oxidation: The reduced forms of the compound can be re-oxidized back to the dication form using oxidizing agents like ferric chloride.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium dithionite, electrochemical reduction.
Oxidation: Ferric chloride, electrochemical oxidation.
Substitution: Alkyl halides, aryl halides, nucleophilic catalysts.
Major Products:
Reduction: Radical cation and neutral forms of the compound.
Oxidation: Re-oxidized dication form.
Substitution: Substituted bipyridinium compounds with different alkyl or aryl groups.
科学的研究の応用
1,1’-Dihexyl-4,4’-bipyridinium diiodide has a wide range of scientific research applications, including:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for the synthesis of more complex molecular systems.
Biology: Investigated for its potential use in biological redox processes and as a probe for studying electron transfer in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of redox-active drugs.
Industry: Utilized in the development of electrochromic devices, such as smart windows and displays, due to its reversible redox properties.
作用機序
The mechanism of action of 1,1’-Dihexyl-4,4’-bipyridinium diiodide involves its redox properties. The compound can undergo reversible one- and two-electron reduction processes, which are accompanied by significant changes in its electronic absorption spectra. These redox processes are central to its applications in electrochemical devices and as redox-active agents in various scientific studies. The molecular targets and pathways involved include electron transfer to and from the bipyridinium core, facilitated by the hexyl substituents and iodide counterions.
類似化合物との比較
1,1’-Diethyl-4,4’-bipyridinium diiodide: Similar structure but with ethyl groups instead of hexyl groups.
1,1’-Dimethyl-4,4’-bipyridinium diiodide (Paraquat): Widely used as a herbicide, with methyl groups instead of hexyl groups.
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but with heptyl groups and bromide counterions.
Uniqueness: 1,1’-Dihexyl-4,4’-bipyridinium diiodide is unique due to its longer alkyl chains (hexyl groups), which can influence its solubility, redox properties, and interactions with other molecules. The iodide counterions also contribute to its distinct electrochemical behavior compared to compounds with different counterions.
特性
IUPAC Name |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2.2HI/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDIVDODDINILB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993120 | |
| Record name | 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-15-3 | |
| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![benzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B3056483.png)








